molecular formula C14H18N2O B11876545 8-Quinolinol, 7-[(diethylamino)methyl]- CAS No. 77895-34-2

8-Quinolinol, 7-[(diethylamino)methyl]-

Cat. No.: B11876545
CAS No.: 77895-34-2
M. Wt: 230.31 g/mol
InChI Key: ZDKKFSNLZTZYRN-UHFFFAOYSA-N
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Description

8-Quinolinol, 7-[(diethylamino)methyl]- is an organic compound derived from quinoline. It is known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a quinoline moiety substituted with a diethylamino methyl group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinol, 7-[(diethylamino)methyl]- typically involves the reaction of 8-hydroxyquinoline with diethylamine in the presence of formaldehyde. This Mannich reaction results in the formation of the desired compound. The reaction is usually carried out under acidic conditions to facilitate the formation of the iminium ion intermediate, which then reacts with the nucleophilic 8-hydroxyquinoline.

Industrial Production Methods

Industrial production of 8-Quinolinol, 7-[(diethylamino)methyl]- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

8-Quinolinol, 7-[(diethylamino)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 7th position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Quinolinol, 7-[(diethylamino)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for metal ions.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the development of corrosion inhibitors and as an additive in lubricants.

Mechanism of Action

The mechanism of action of 8-Quinolinol, 7-[(diethylamino)methyl]- involves its ability to chelate metal ions. This chelation disrupts the function of metalloenzymes, leading to inhibition of their activity. The compound can also interact with DNA and proteins, affecting their structure and function. The molecular targets include various metal-dependent enzymes and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A parent compound with similar chelating properties but lacks the diethylamino methyl group.

    5,7-Dichloro-8-quinolinol: A derivative with enhanced antimicrobial activity due to the presence of chlorine atoms.

    8-Aminoquinoline: Another derivative used in the treatment of malaria.

Uniqueness

8-Quinolinol, 7-[(diethylamino)methyl]- is unique due to the presence of the diethylamino methyl group, which enhances its solubility and biological activity. This modification allows for more effective interaction with biological targets and improved pharmacokinetic properties.

Properties

CAS No.

77895-34-2

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

7-(diethylaminomethyl)quinolin-8-ol

InChI

InChI=1S/C14H18N2O/c1-3-16(4-2)10-12-8-7-11-6-5-9-15-13(11)14(12)17/h5-9,17H,3-4,10H2,1-2H3

InChI Key

ZDKKFSNLZTZYRN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

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